molecular formula C14H14O5 B408599 Ethyl 4-(acetyloxy)-3-methyl-1-benzofuran-2-carboxylate CAS No. 73751-12-9

Ethyl 4-(acetyloxy)-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B408599
CAS No.: 73751-12-9
M. Wt: 262.26g/mol
InChI Key: ZKBQCMZBDIWIFC-UHFFFAOYSA-N
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Description

Ethyl 4-(acetyloxy)-3-methyl-1-benzofuran-2-carboxylate is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of an ethyl ester group, an acetyloxy group, and a methyl group attached to a benzofuran ring. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(acetyloxy)-3-methyl-1-benzofuran-2-carboxylate typically involves the esterification of 4-(acetyloxy)-3-methyl-1-benzofuran-2-carboxylic acid with ethanol. This reaction can be catalyzed by acidic or basic conditions. One common method involves the use of acid chlorides or anhydrides in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(acetyloxy)-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-(acetyloxy)-3-methyl-1-benzofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(acetyloxy)-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can act as a leaving group in enzymatic reactions, facilitating the formation of active intermediates. The benzofuran ring structure allows for interactions with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(acetyloxy)-3-methylbenzoate: Similar structure but lacks the furan ring.

    Methyl 4-(acetyloxy)-3-methyl-1-benzofuran-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of both the benzofuran ring and the acetyloxy group, which confer specific chemical properties and biological activities.

Properties

IUPAC Name

ethyl 4-acetyloxy-3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-4-17-14(16)13-8(2)12-10(18-9(3)15)6-5-7-11(12)19-13/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBQCMZBDIWIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC=C2OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a cold (0° C.) solution of ethyl-4-hydroxy-3-methylbenzofuran-2-carboxylate (2.2 g, 10 mmol) in dry THF (30 ml) was added triethylamine (2.07 ml, 15 mmol) followed by acetyl chloride (0.85 ml, 12 mmol). The mixture was stirred at 0° C. for 1 hour, and at room temperature for 2 hours, and was then poured into ice water (200 ml). The white precipitate was collected by filtration.
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2.2 g
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reactant
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2.07 mL
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30 mL
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0.85 mL
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ice water
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200 mL
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reactant
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